molecular formula C16H14Cl2O2 B1327504 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-19-4

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone

Cat. No. B1327504
M. Wt: 309.2 g/mol
InChI Key: ZZBYNJBTDWJSFU-UHFFFAOYSA-N
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Description

The compound of interest, 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, is a chlorinated propanone derivative with a methoxyphenyl substituent. While the specific compound is not directly studied in the provided papers, related compounds with methoxyphenyl and chlorophenyl groups have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, a practical synthesis of 2-amino-5-methoxylpropiophenone was achieved using 3-chloropropiophenone as the starting material, indicating the potential utility of chloropropiophenones in synthesizing methoxyphenyl derivatives . Similarly, the synthesis of complex molecules like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrates the regiospecific nature of such reactions and the importance of spectroscopic techniques and X-ray crystallography for structure determination .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and quantum chemical calculations. For example, the molecular structure and spectroscopic data of a complex molecule with a methoxyphenyl group were obtained from DFT calculations, which included geometry optimization and vibrational spectra analysis . These studies provide valuable information on bond lengths, bond angles, and intramolecular charge transfers that could be relevant to the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl and methoxyphenyl compounds has been explored through various reactions. For instance, the thermolysis of a dichlorothiophenium compound led to a novel rearrangement, showcasing the potential for unexpected pathways in the thermal decomposition of chlorinated compounds . Additionally, photochemical reactions have been employed to synthesize and transform methoxybenzophenone derivatives, indicating the sensitivity of methoxyphenyl compounds to light-induced reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through experimental and theoretical methods. The crystal structure of a dichlorophenyl methoxyphenyl compound was determined using X-ray diffraction, revealing the orthorhombic crystal system and specific unit cell parameters . DFT calculations have been used to predict vibrational frequencies, electronic transitions, and reactivity parameters, which are crucial for understanding the stability and reactivity of such compounds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Microwave- and Ultrasound-assisted Semisynthesis: A study by Joshi, Sharma, & Sinha (2005) demonstrates the rapid semisynthesis of natural methoxylated propiophenones, including variants similar to 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, using microwave and ultrasound heating.

Structural and Molecular Analysis

  • Hydrogen-bonded Chains: Research by Trilleras et al. (2005) discusses molecules closely related to 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, specifically analyzing their formation of hydrogen-bonded chains.

Novel Synthetic Pathways

  • Novel Photosynthesis of Chromenes: A study by Yousif & Fadhil (2020) describes the synthesis of chromenes from compounds including those similar to 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone through Claisen-Schmidt condensation.

Copolymerization and Material Science

  • Copolymer Synthesis: Kharas et al. (2016) and Savittieri et al. (2022) Kharas et al. (2016), Savittieri et al. (2022) report on the synthesis and copolymerization of novel ethylenes and propenoates derived from compounds similar to 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, contributing to advances in material science.

Photoreactive Properties

  • Photochemical Transformations: Plíštil et al. (2006) explore the photochemistry of compounds closely related to 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, revealing insights into their photoreactive properties Plíštil et al. (2006).

Pharmacology and Biomedical Research

  • Pharmacological Profiles: Ogawa et al. (2002) study the pharmacology of compounds structurally related to 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, focusing on their receptor antagonistic properties Ogawa et al. (2002).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-10-12(17)6-7-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBYNJBTDWJSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644248
Record name 1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone

CAS RN

898775-19-4
Record name 1-Propanone, 1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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